3-Acetyl-4-fluorobenzoic acid

Description

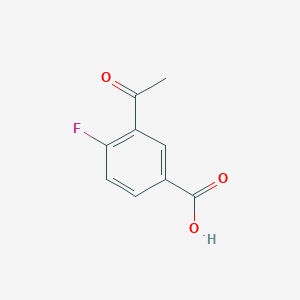

Structure

3D Structure

Properties

IUPAC Name |

3-acetyl-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO3/c1-5(11)7-4-6(9(12)13)2-3-8(7)10/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDQMOHIQAIRPQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Acetyl-4-fluorobenzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetyl-4-fluorobenzoic acid is a substituted aromatic carboxylic acid with significant potential as a building block in medicinal chemistry and materials science. The presence of three distinct functional groups—a carboxylic acid, a ketone, and a fluorine atom—on the benzene ring imparts a unique combination of reactivity and physicochemical properties. This technical guide provides a comprehensive overview of the predicted chemical properties, spectroscopic characteristics, and potential applications of this compound. It also outlines detailed, field-proven methodologies for its synthesis, purification, and analysis, drawing upon established principles of organic chemistry and data from closely related analogues. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and materials development.

Introduction: The Strategic Importance of Fluorinated Aromatic Scaffolds

The incorporation of fluorine into organic molecules is a widely employed strategy in modern drug discovery and materials science.[1] The unique properties of the fluorine atom, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological and physical characteristics.[2] Specifically, fluorination can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and bioavailability.[1]

Substituted benzoic acids, in turn, are fundamental scaffolds in the synthesis of a vast array of pharmaceuticals and functional materials.[3] The carboxylic acid group provides a versatile handle for derivatization, enabling the formation of esters, amides, and other functional groups.

This compound combines these advantageous features, presenting a trifunctionalized platform for chemical elaboration. The interplay between the electron-withdrawing acetyl and carboxylic acid groups and the electronegative fluorine atom is predicted to influence the molecule's acidity, reactivity in electrophilic and nucleophilic substitution reactions, and its potential as a precursor for more complex molecular architectures. While direct experimental data for this specific isomer is not extensively available in public literature, this guide will provide a robust, predictive overview based on the well-understood chemistry of its constituent functional groups and data from closely related compounds such as 2-Acetyl-4-fluorobenzoic acid.[4]

Predicted Physicochemical Properties

The chemical properties of this compound are dictated by the electronic effects of its substituents. The carboxylic acid and acetyl groups are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution.[5] The fluorine atom is also electron-withdrawing via the inductive effect but can act as a weak electron-donating group through resonance.

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Formula | C₉H₇FO₃ | - |

| Molecular Weight | 182.15 g/mol | Based on atomic weights. |

| Appearance | White to off-white crystalline solid | Analogy with similar substituted benzoic acids.[2] |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., ethanol, methanol, DMSO). | General solubility of benzoic acid derivatives.[2] |

| pKa | Predicted to be lower (more acidic) than benzoic acid (pKa ≈ 4.2) and 4-fluorobenzoic acid (pKa ≈ 4.14).[6] | The electron-withdrawing acetyl group is expected to further stabilize the carboxylate anion, increasing acidity.[7] |

Chemical Reactivity and Mechanistic Considerations

The reactivity of this compound is characterized by the distinct functionalities of its substituents.

Acidity and the Carboxylic Acid Group

The carboxylic acid moiety is the most acidic proton in the molecule. The acidity of substituted benzoic acids is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups increase acidity by stabilizing the negative charge of the conjugate base (the carboxylate anion) through inductive effects and resonance.[8] Both the fluorine atom and the acetyl group are electron-withdrawing, and therefore, this compound is predicted to be a stronger acid than benzoic acid.[7]

The carboxylic acid can undergo typical reactions such as:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst.

-

Amidation: Reaction with amines, often requiring activation of the carboxylic acid (e.g., conversion to an acid chloride).

-

Reduction: Conversion to a primary alcohol using strong reducing agents like lithium aluminum hydride.

Reactions of the Acetyl Group

The acetyl group's carbonyl carbon is electrophilic and can undergo nucleophilic addition reactions. The ketone can also be a site for condensation reactions.[4] Key transformations include:

-

Reduction: Reduction to a secondary alcohol using reagents like sodium borohydride.

-

Oxidation: The acetyl group can be oxidized to a carboxylic acid under harsh conditions (e.g., using a strong oxidizing agent), which would result in a dicarboxylic acid derivative.

-

Condensation Reactions: The alpha-protons of the acetyl group are weakly acidic and can be removed by a strong base to form an enolate, which can then participate in aldol-type condensation reactions.

Aromatic Substitution Reactions

The benzene ring of this compound is deactivated towards electrophilic aromatic substitution due to the presence of two electron-withdrawing groups (acetyl and carboxyl).[5] The directing effects of the substituents would guide incoming electrophiles. The fluorine atom is an ortho, para-director, while the acetyl and carboxyl groups are meta-directors. The positions on the ring are therefore subject to competing directing effects, and the outcome of an electrophilic substitution reaction would depend on the specific reaction conditions and the nature of the electrophile.

Nucleophilic aromatic substitution (SNAr) is also a possibility, particularly at the position activated by the electron-withdrawing groups.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for confirming the structure and purity of this compound. The following are predicted spectroscopic data based on the analysis of similar compounds.

1H NMR Spectroscopy

The 1H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the acetyl group. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the electronic effects and positions of the substituents.

-

Aromatic Protons (Ar-H): Expected in the range of 7.0-8.5 ppm. The specific shifts and multiplicities will depend on the coupling between the protons and with the fluorine atom.

-

Acetyl Protons (-COCH3): A singlet is expected around 2.5-2.7 ppm.

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift, typically >10 ppm.

13C NMR Spectroscopy

The 13C NMR spectrum will provide information about the carbon framework of the molecule.

-

Carbonyl Carbons: The carboxylic acid carbonyl is expected around 165-175 ppm, and the ketone carbonyl around 195-205 ppm.

-

Aromatic Carbons: Signals for the six aromatic carbons will appear in the range of 115-140 ppm. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

-

Methyl Carbon: The methyl carbon of the acetyl group is expected around 25-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm-1.

-

C=O Stretch (Carboxylic Acid): A strong absorption around 1700-1725 cm-1.

-

C=O Stretch (Ketone): A strong absorption around 1680-1700 cm-1.

-

C-F Stretch: A strong band in the region of 1000-1300 cm-1.

-

Aromatic C-H and C=C Stretches: Characteristic absorptions in their respective regions.

Mass Spectrometry

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M+): Expected at m/z = 182.15.

-

Fragmentation: Common fragmentation patterns would involve the loss of -OH, -COOH, and -CH3CO fragments.

Experimental Protocols

The following protocols are proposed for the synthesis, purification, and analysis of this compound, based on established methodologies for similar compounds.

Synthesis of this compound

A plausible synthetic route to this compound is via the Friedel-Crafts acylation of 4-fluorobenzoic acid.

Reaction Scheme:

A visual representation of the proposed synthesis.

Step-by-Step Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-fluorobenzoic acid (1 equivalent).

-

Solvent and Catalyst: Add a suitable dry, inert solvent such as dichloromethane or 1,2-dichloroethane. Cool the mixture in an ice bath. Carefully add anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) portion-wise while stirring.

-

Addition of Acylating Agent: Slowly add acetyl chloride (1.2 equivalents) dropwise to the stirred suspension.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Gentle heating may be required to drive the reaction to completion.

-

Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as ethyl acetate.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by recrystallization or column chromatography.

-

Recrystallization: A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be used for recrystallization to obtain a pure crystalline product.

-

Column Chromatography: If recrystallization is not effective, purification can be achieved using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Analytical Workflow

Workflow for the analysis of this compound.

Applications in Drug Discovery and Materials Science

This compound is a promising scaffold for the development of novel therapeutic agents and functional materials.

Medicinal Chemistry

The trifunctional nature of this molecule allows for diverse chemical modifications to explore structure-activity relationships (SAR).

-

As a Precursor for Heterocyclic Compounds: The acetyl and carboxylic acid groups can be used to construct a variety of heterocyclic ring systems, which are prevalent in many drug classes.

-

Derivatization for Lead Optimization: The carboxylic acid can be converted to amides or esters to modulate solubility and cell permeability. The ketone can be modified to explore interactions with target proteins.

-

Fragment-Based Drug Design: This molecule can serve as a valuable fragment for screening against biological targets.

Materials Science

The rigid aromatic core and the presence of polar functional groups make this compound a candidate for the synthesis of:

-

Polymers: It can be incorporated as a monomer in the synthesis of polyesters and polyamides with potentially enhanced thermal stability due to the fluorine substitution.[3]

-

Liquid Crystals: The rod-like shape of the molecule could be exploited in the design of liquid crystalline materials.

Safety and Handling

Based on safety data for analogous compounds like 4-fluorobenzoic acid and other substituted benzoic acids, this compound should be handled with care.

-

Hazards: Expected to be an irritant to the skin, eyes, and respiratory system.[9][10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Handle in a well-ventilated fume hood.[11]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound represents a strategically important, yet underexplored, chemical entity with considerable potential in both medicinal chemistry and materials science. This in-depth technical guide has provided a predictive yet scientifically grounded overview of its chemical properties, reactivity, and spectroscopic characteristics. The outlined experimental protocols for its synthesis and analysis offer a practical starting point for researchers. As the demand for novel fluorinated building blocks continues to grow, the exploration of molecules such as this compound will be crucial for advancing the frontiers of drug discovery and materials innovation.

References

-

Substituent Effects on Acidity. (2024). Chemistry LibreTexts. [Link]

-

Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure? (2017). Quora. [Link]

-

Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. (2020). PMC - NIH. [Link]

-

CHEM 2325 Module 22: Substituent Effects on Acidity of Benzoic Acids. (2024). YouTube. [Link]

-

Why is benzoic acid less reactive toward electrophilic aromatic substitution than benzene? (n.d.). Study.com. [Link]

-

3-Fluorobenzoic acid–4-acetylpyridine (1/1) at 100 K. (n.d.). PMC - NIH. [Link]

-

Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

- METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID. (n.d.).

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

-

3-(3-Acetylphenyl)-4-fluorobenzoic acid. (n.d.). PubChem. [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Global Scientific Journal. [Link]

-

p-FLUOROBENZOIC ACID. (n.d.). Organic Syntheses Procedure. [Link]

-

Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

4-Fluorobenzoic acid. (n.d.). Wikipedia. [Link]

- Preparation of 3-bromo-4-fluoro-benzoic acid. (n.d.).

-

3-Fluorobenzoic acid. (n.d.). Wikipedia. [Link]

-

Applications of Fluorine in Medicinal Chemistry. (2015). PubMed. [Link]

-

3-Fluorobenzoic Acid. (n.d.). PubChem. [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). ResearchGate. [Link]

-

Benzoic acid, 4-fluoro-. (n.d.). NIST WebBook. [Link]

-

4-Fluorobenzoic Acid. (n.d.). PubChem. [Link]

-

Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives. (n.d.). The Royal Society of Chemistry. [Link]

-

Benzoic acid, 4-fluoro-, ethyl ester. (n.d.). NIST WebBook. [Link]

-

4-Fluorobenzoic acid - [19F NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. innospk.com [innospk.com]

- 4. benchchem.com [benchchem.com]

- 5. homework.study.com [homework.study.com]

- 6. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. fishersci.com [fishersci.com]

Introduction: The Strategic Value of Fluorinated Keto-Acids

An In-Depth Technical Guide to Acetyl-Fluorobenzoic Acid Isomers for Advanced Research

A Note on Isomer Specificity: This guide addresses the chemical class of acetyl-fluorobenzoic acids. Initial searches for "3-Acetyl-4-fluorobenzoic acid" did not yield a registered CAS number or significant technical literature, suggesting it is not a commonly synthesized or commercially available compound. Therefore, this guide will focus on the well-documented and commercially available structural isomer, 2-Acetyl-4-fluorobenzoic acid (CAS No. 1334325-35-7) [1], as a representative molecule of this class. The principles, synthetic logic, and applications discussed herein are broadly applicable to related isomers.

2-Acetyl-4-fluorobenzoic acid belongs to a class of highly valuable fluorinated aromatic building blocks. Its structure is distinguished by three key functional groups on a benzene ring: a carboxylic acid, a ketone, and a fluorine atom. This trifecta of functionalities provides a versatile scaffold for chemical modification, making it a prized intermediate in medicinal and materials chemistry.

The strategic incorporation of fluorine into drug candidates can profoundly enhance pharmacokinetic and physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity.[2][3] The acetyl and carboxylic acid groups serve as reactive handles for a wide array of chemical transformations, including amidation, esterification, and condensation reactions. This guide provides a technical overview of the synthesis, properties, and applications of 2-Acetyl-4-fluorobenzoic acid for professionals in research and drug development.

Part 1: Physicochemical and Spectroscopic Profile

The precise arrangement of functional groups in 2-Acetyl-4-fluorobenzoic acid dictates its physical properties and spectroscopic fingerprint.

Physicochemical Properties

The following table summarizes the key physicochemical data for 2-Acetyl-4-fluorobenzoic acid.

| Property | Value | Source |

| CAS Number | 1334325-35-7 | [1] |

| Molecular Formula | C₉H₇FO₃ | [1] |

| Molecular Weight | 182.15 g/mol | [1] |

| Appearance | Expected to be a white to off-white solid | Inferred |

| Purity | ≥98% (Commercially available) | [1] |

Spectroscopic Data Analysis

Unambiguous identification of fluorinated benzoic acid isomers relies on a combination of spectroscopic methods.[4] While specific experimental spectra for 2-Acetyl-4-fluorobenzoic acid are not publicly available, its characteristic features can be reliably predicted based on well-established principles of spectroscopy.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The carboxylic acid proton will appear as a broad singlet far downfield (>10 ppm). The acetyl group protons will present as a sharp singlet around 2.5-2.7 ppm. The coupling between the fluorine atom and adjacent protons (H-F coupling) will result in characteristic splitting patterns (doublets or doublet of doublets).

-

¹³C NMR (Carbon NMR): The carbon spectrum will show nine distinct signals. The carbonyl carbons of the carboxylic acid and the acetyl group will be the most downfield (typically >165 ppm). The carbon atom directly bonded to the fluorine will exhibit a large C-F coupling constant, a key diagnostic feature.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands characteristic of its functional groups. Key expected peaks include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch from the acetyl group (~1680-1700 cm⁻¹), another C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹), and a C-F stretch (~1100-1300 cm⁻¹).[4]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at m/z 182.15. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Part 2: Synthesis and Reaction Chemistry

The synthesis of specifically substituted aromatic compounds like 2-Acetyl-4-fluorobenzoic acid requires careful control of regioselectivity.

Synthetic Pathway: Directed Ortho-Metalation and Acylation

A plausible and regioselective route to synthesize 2-Acetyl-4-fluorobenzoic acid involves a Directed Ortho-Metalation (DoM) strategy. Standard Friedel-Crafts acylation of 4-fluorobenzoic acid would be challenging due to the deactivating nature of the carboxylic acid group and would likely lead to a mixture of products. The DoM approach offers superior control.

Causality of Experimental Choices:

-

Protection: The carboxylic acid is a potent ortho-directing group for metalation but is acidic. It must first be protected, for instance, as a pivaloyl amide, which is a robust directing group.

-

Lithiation: Strong lithium bases like n-butyllithium or s-butyllithium are used to deprotonate the position ortho to the directing group. The fluorine at the C4 position also helps activate the C3 and C5 positions, but the directing amide group is stronger and will selectively direct lithiation to the C2 position.

-

Acylation: An acetylating agent, such as N,N-dimethylacetamide or acetyl chloride, is introduced to react with the lithiated intermediate.

-

Deprotection: The directing group is removed under harsh acidic or basic conditions to reveal the carboxylic acid, yielding the final product.

Detailed Experimental Protocol (Predictive)

This protocol is a predictive model based on established organic chemistry principles.

-

Protection of 4-fluorobenzoic acid: Convert 4-fluorobenzoic acid to its corresponding N,N-diethylamide. This is typically achieved by first converting the acid to its acid chloride using thionyl chloride (SOCl₂) and then reacting it with diethylamine.

-

Directed Ortho-Metalation: Dissolve the N,N-diethyl-4-fluorobenzamide in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., Argon). Add s-butyllithium (s-BuLi) dropwise and stir for 1-2 hours to ensure complete formation of the lithiated species at the C2 position.

-

Acetylation: Add acetyl chloride or another suitable acetylating agent to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature.

-

Work-up and Hydrolysis: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate. The crude amide intermediate is then subjected to vigorous acid hydrolysis (e.g., refluxing in 6M HCl) for several hours to cleave the amide and yield 2-Acetyl-4-fluorobenzoic acid.

-

Purification and Validation: The final product is purified by recrystallization or column chromatography. The structure and purity must be confirmed using the spectroscopic methods outlined in Part 1 (NMR, IR, MS) and by melting point analysis.

Synthesis Workflow Diagram

Caption: Directed Ortho-Metalation synthesis of 2-Acetyl-4-fluorobenzoic acid.

Part 3: Applications in Research and Drug Development

2-Acetyl-4-fluorobenzoic acid is not an end product but a versatile intermediate. Its value lies in the strategic combination of its functional groups, which allows it to be incorporated into larger, more complex molecules with potential biological activity.

-

Role of the Fluorine Atom: As established in medicinal chemistry, the C-F bond is exceptionally stable. Introducing fluorine at the C4 position can block a potential site of metabolic oxidation, thereby increasing the in vivo half-life of a drug derived from this scaffold.[2]

-

Role of the Carboxylic Acid: This group is a key pharmacophoric feature and a synthetic handle. It can form ionic bonds or hydrogen bonds with biological targets and is readily converted into esters, amides, or other functional groups to modulate a compound's properties or link it to other molecular fragments.

-

Role of the Acetyl Group: The ketone functionality can act as a hydrogen bond acceptor in ligand-receptor interactions. Synthetically, it provides a site for reactions such as reductions to form secondary alcohols, reductive aminations to introduce new amine substituents, or aldol-type condensations to build molecular complexity. The increased electrophilicity of ketones adjacent to fluorine atoms makes them potent inhibitors of serine and cysteine proteases.[5][6]

Utility as a Chemical Intermediate

The diagram below illustrates how each functional group on 2-Acetyl-4-fluorobenzoic acid can be independently addressed to generate a diverse library of derivative compounds for screening in drug discovery programs.

Caption: Synthetic utility of 2-Acetyl-4-fluorobenzoic acid as a building block.

Part 4: Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Acetyl-4-fluorobenzoic acid is not widely available, the hazard profile can be inferred from related fluorinated benzoic acids.

-

Hazard Classification: Expected to be classified as an irritant. May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[7]

-

Handling Precautions: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of contact, flush skin or eyes with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.

References

-

Micale, N., et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules. Available at: [Link]

-

Micale, N., et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. PubMed. Available at: [Link]

-

PubChem. 3-(3-Acetylphenyl)-4-fluorobenzoic acid. National Center for Biotechnology Information. Available at: [Link]

-

Craig, G. A., et al. (2009). 3-Fluorobenzoic acid–4-acetylpyridine (1/1) at 100 K. Acta Crystallographica Section E. Available at: [Link]

-

Neumaier, L., et al. (2025). Selective Decarboxylative Fluorination of β‐Keto Acids in Aqueous Media: F‐NMR‐Assisted Batch Optimization and Transfer to Continuous Flow. Chemistry – A European Journal. Available at: [Link]

-

Craig, G. A., et al. (2009). 3-Fluorobenzoic acid–4-acetylpyridine (1/1) at 100 K. IUCr. Available at: [Link]

-

Taylor & Francis Online. The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]

-

Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Available at: [Link]

-

Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Quick Company. Available at: [Link]

-

Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Available at: [Link]

- Google Patents. Preparation of 3-bromo-4-fluoro-benzoic acid. Google Patents.

-

Wikipedia. 3-Fluorobenzoic acid. Wikipedia. Available at: [Link]

-

ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Structural Elucidation of 3-Acetyl-4-fluorobenzoic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction: The Imperative for Unambiguous Structural Verification

In the landscape of drug discovery and materials science, the precise molecular structure of a compound is its foundational blueprint. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required to elucidate and confirm the structure of 3-Acetyl-4-fluorobenzoic acid (C₉H₇FO₃). This molecule, featuring a carboxylic acid, a ketone, and a fluorine substituent on an aromatic ring, presents a valuable case study in applying modern spectroscopic techniques to resolve positional isomerism and confirm functional group placement.

For researchers in medicinal chemistry, the specific arrangement of these functional groups is critical, as even minor positional changes, such as in its isomer 2-Acetyl-4-fluorobenzoic acid, can drastically alter a molecule's biological activity, metabolic stability, and safety profile.[1] This guide is structured not as a rigid protocol, but as a logical workflow, demonstrating how multiple analytical techniques are synergistically employed to build an irrefutable structural case, from initial synthesis to final confirmation.

Part 1: Synthesis Strategy and Anticipated Isomeric Challenges

A robust structural elucidation begins with an understanding of the synthetic route, as this informs potential side-products and impurities. A plausible and efficient method for synthesizing acetyl-fluorobenzoic acids is the Friedel-Crafts acylation , a cornerstone of aromatic chemistry.[2]

The proposed synthesis would involve the acylation of 4-fluorobenzoic acid. In this electrophilic aromatic substitution, the fluorine atom is an ortho-, para- director. Since the para position is occupied by the carboxylic acid, electrophilic attack is directed to the ortho positions (C2 and C6). The carboxylic acid group, however, is a deactivating group and a meta- director. The interplay of these directing effects complicates the synthesis. The fluorine's ortho-directing effect is generally stronger, but the deactivating nature of the carboxyl group can lead to a mixture of products or require specific catalysts to enhance regioselectivity.[3] This creates the primary analytical challenge: distinguishing the desired 3-acetyl isomer from the potentially more favored 2-acetyl isomer.

Caption: Synthetic pathway for this compound.

Part 2: A Multi-Spectroscopic Approach to Elucidation

No single technique can provide absolute structural proof. The core of a rigorous elucidation lies in the integration of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Mass Spectrometry (MS): The First Step in Molecular Verification

Mass spectrometry serves as the initial checkpoint, confirming the molecular weight and elemental composition of the synthesized product.

Experimental Protocol (Electron Ionization - EI-MS):

-

Sample Preparation: A minute quantity of the purified solid is introduced into the mass spectrometer via a direct insertion probe.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: Ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the relative abundance of each ion.

Data Interpretation: The primary goal is to identify the molecular ion peak (M⁺). For this compound (C₉H₇FO₃), the expected molecular weight is 182.15 g/mol . High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental formula by measuring the exact mass to within a few parts per million.

| Ion Type | Expected m/z (Monoisotopic) | Interpretation |

| [M]⁺ | 182.0379 | Molecular Ion: Confirms the overall molecular formula C₉H₇FO₃. |

| [M-CH₃]⁺ | 167.0148 | Loss of the acetyl methyl group, a common fragmentation for methyl ketones. |

| [M-COOH]⁺ | 137.0454 | Loss of the carboxylic acid group, characteristic of benzoic acids.[4] |

| [C₇H₄FO]⁺ | 123.0246 | Subsequent loss of CO from the [M-COOH]⁺ fragment. |

Table 1: Predicted Mass Spectrometry Fragmentation for this compound.

The fragmentation pattern provides crucial clues about the functional groups present, but it cannot, on its own, distinguish between the 2-acetyl and 3-acetyl isomers, which are expected to produce very similar mass spectra.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule based on their characteristic vibrational frequencies.

Experimental Protocol (Attenuated Total Reflectance - ATR-IR):

-

Background Scan: An IR spectrum of the clean, empty ATR crystal is recorded as a background.

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: Pressure is applied to ensure good contact, and the sample is scanned with infrared light over a range of 4000-400 cm⁻¹. The instrument records the absorbance at each wavenumber.

Data Interpretation: The IR spectrum will confirm the presence of the key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid (-COOH) | Confirms the presence of the highly hydrogen-bonded acid proton.[5] |

| ~1700 | C=O stretch | Carboxylic Acid (-COOH) | Strong, sharp peak confirming the carboxyl carbonyl. |

| ~1680 | C=O stretch | Ketone (-COCH₃) | Confirms the acetyl group's carbonyl, typically at a slightly lower frequency. |

| ~1600, ~1475 | C=C stretches | Aromatic Ring | Indicates the presence of the benzene ring. |

| ~1250 | C-F stretch | Aryl-Fluoride | Strong absorbance confirming the fluorine substituent on the aromatic ring. |

| 900-675 | C-H bend (out-of-plane) | Aromatic Ring Substitution | The specific pattern in this region can provide clues about the substitution pattern (e.g., 1,2,4-trisubstituted). |

Table 2: Predicted Infrared Absorption Frequencies for this compound.

Like MS, IR spectroscopy confirms the constituent parts of the molecule but provides limited information to definitively distinguish between positional isomers. The key to solving the structural puzzle lies with NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this specific problem, a combination of ¹H, ¹³C, and ¹⁹F NMR will be essential.

Experimental Protocol (¹H, ¹³C, ¹⁹F NMR):

-

Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C) in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer. The instrument is locked onto the solvent's deuterium signal, and the sample is shimmed to optimize magnetic field homogeneity.

-

Pulsing and Detection: A series of radiofrequency pulses are applied to excite the nuclei of interest (¹H, ¹³C, or ¹⁹F). The resulting signals (Free Induction Decay - FID) are detected, Fourier transformed, and processed to generate the NMR spectrum.

Data Interpretation and Isomer Differentiation:

The key to distinguishing the 3-acetyl from the 2-acetyl isomer lies in the analysis of the aromatic region of the ¹H NMR spectrum, specifically the chemical shifts and the spin-spin coupling (J-coupling) patterns.

Caption: Logic flow for distinguishing isomers using NMR data.

¹H NMR Analysis:

-

Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield (>12 ppm).

-

Acetyl Protons (-CH₃): A sharp singlet around 2.5-2.7 ppm, integrating to 3 protons.

-

Aromatic Protons (Ar-H): This is the diagnostic region. For the 3-acetyl isomer , we predict three distinct signals:

-

H-2: A doublet, coupled only to H-6 (meta-coupling, J ≈ 2-3 Hz).

-

H-5: A doublet, coupled only to the fluorine atom (meta-coupling, J ≈ 4-6 Hz).

-

H-6: A doublet of doublets, coupled to both H-2 (meta-coupling) and the fluorine atom (ortho-coupling, J ≈ 8-10 Hz). In contrast, the 2-acetyl isomer would show a different pattern, with H-3 coupled only to fluorine, H-5 coupled to both H-6 and fluorine, and H-6 coupled only to H-5. The unique coupling pattern observed in the experimental spectrum allows for unambiguous assignment.

-

¹³C NMR Analysis: Due to the lack of symmetry, both isomers are expected to show 9 distinct carbon signals: 6 for the aromatic ring, 1 for the carboxylic carbonyl, 1 for the ketone carbonyl, and 1 for the acetyl methyl group. The chemical shifts, particularly those of the aromatic carbons, will differ due to the varied electronic environments. The carbon directly bonded to the fluorine atom will appear as a doublet with a large ¹J_CF coupling constant (~250 Hz).[6][7]

| Carbon Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key ¹H Coupling |

| -C OOH | ~167 | >12 (s, 1H) | N/A |

| -C OCH₃ | ~197 | N/A | N/A |

| -COC H₃ | ~27 | ~2.6 (s, 3H) | N/A |

| C -1 (C-COOH) | ~132 | N/A | N/A |

| C -2 | ~128 | ~8.2 (d) | J ≈ 2-3 Hz (meta to H-6) |

| C -3 (C-Acetyl) | ~138 | N/A | N/A |

| C -4 (C-F) | ~165 (d, ¹JCF≈255 Hz) | N/A | N/A |

| C -5 | ~118 (d, ²JCF≈22 Hz) | ~7.4 (d) | J ≈ 4-6 Hz (meta to F) |

| C -6 | ~134 (d, ³JCF≈7 Hz) | ~8.1 (dd) | J ≈ 8-10 Hz (ortho to F), J ≈ 2-3 Hz (meta to H-2) |

Table 3: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆).

Conclusion: A Synthesis of Evidence

The structural elucidation of this compound is a clear demonstration of the power of a multi-faceted analytical approach. While mass spectrometry and infrared spectroscopy provide rapid confirmation of the molecular formula and constituent functional groups, they are insufficient to resolve the critical issue of positional isomerism inherent in the synthetic route.

It is the detailed analysis of NMR spectroscopy—specifically the spin-spin coupling patterns in the ¹H spectrum and the C-F coupling in the ¹³C spectrum—that provides the definitive, unambiguous evidence. By systematically interpreting the data from each technique and comparing it against the predicted data for all possible isomers, a scientist can confidently and authoritatively assign the correct structure. This rigorous, self-validating process is the bedrock of chemical research and development, ensuring the integrity and reliability of molecular science.

References

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]

-

Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopy. University of Wisconsin. Retrieved January 11, 2026, from [Link]

-

Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11). [Link]

-

NIST. (n.d.). Benzoic acid, 4-fluoro-. NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). 3-Fluorobenzoic acid. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved January 11, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Retrieved January 11, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (2020). Mass spectrum of 4-fluorobenzoic acid obtained using GlowFlow.... Retrieved January 11, 2026, from [Link]

-

Royal Society of Chemistry. (2015). Supplementary Information. Retrieved January 11, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved January 11, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. globalscientificjournal.com [globalscientificjournal.com]

- 6. rsc.org [rsc.org]

- 7. 4-Fluorobenzoic acid(456-22-4) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Acetyl-4-fluorobenzoic Acid

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the core physicochemical properties of 3-Acetyl-4-fluorobenzoic acid. As a fluorinated aromatic carboxylic acid, this compound and its isomers are of significant interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for the 3-acetyl isomer in public literature, this guide establishes a framework for its characterization. We will project its expected properties based on the well-documented characteristics of its structural analogs, such as 2-acetyl-4-fluorobenzoic acid and various fluorobenzoic acids. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the precise determination of these properties, ensuring researchers can validate them in their own laboratories.

Introduction and Molecular Identity

This compound belongs to a class of substituted aromatic compounds whose structural motifs are pivotal in drug discovery. The presence of a carboxylic acid group offers a handle for amide bond formation and salt formulation, the acetyl group provides a site for further chemical modification, and the fluorine atom significantly modulates electronic properties, lipophilicity, and metabolic stability. Understanding the physicochemical profile of this molecule is a prerequisite for its effective application, enabling predictions of its solubility, acidity, reactivity, and potential biological interactions.

While specific data for this compound is scarce, we can deduce its fundamental properties from its molecular formula and predict others by analyzing its structural components and comparing them to known isomers.

Molecular Structure

The structure consists of a benzoic acid backbone substituted with a fluorine atom at position 4 and an acetyl group at position 3. The interplay between these three functional groups—the electron-withdrawing fluorine and acetyl groups and the acidic carboxyl group—defines the molecule's unique chemical personality.

Spectroscopic Characterization of 3-Acetyl-4-fluorobenzoic Acid: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for 3-Acetyl-4-fluorobenzoic acid (CAS 1505662-44-1), a valuable fluorinated aromatic building block in pharmaceutical and chemical research. While direct experimental spectra for this specific compound are not widely available in public databases, this document leverages established spectroscopic principles and data from analogous structures to provide a robust prediction and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this molecule.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique substitution pattern on the benzene ring, featuring a carboxylic acid group, an acetyl group, and a fluorine atom. This combination of electron-withdrawing and directing groups results in a distinct and predictable spectroscopic fingerprint. Understanding these spectral characteristics is crucial for confirming the identity, purity, and structure of the compound in synthetic and analytical workflows.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide unambiguous structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum will exhibit signals corresponding to the aromatic protons, the acetyl methyl protons, and the carboxylic acid proton. The chemical shifts and coupling patterns are highly informative of the substitution pattern.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 13.0 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |

| ~8.2 - 8.4 | Doublet of doublets | 1H | H-2 |

| ~7.9 - 8.1 | Multiplet | 1H | H-6 |

| ~7.3 - 7.5 | Triplet | 1H | H-5 |

| ~2.6 | Singlet | 3H | Acetyl methyl (-COCH₃) |

Interpretation:

-

Carboxylic Acid Proton: The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift, typically between 11.0 and 13.0 ppm. Its exact position can be influenced by the solvent and concentration.

-

Aromatic Protons: The three aromatic protons will resonate in the region of 7.3 to 8.4 ppm.

-

H-2: This proton is ortho to the electron-withdrawing carboxylic acid group and will be the most deshielded, appearing at the lowest field. It is expected to be a doublet of doublets due to coupling with H-6 (meta) and the fluorine atom.

-

H-6: This proton is ortho to the acetyl group and will also be significantly deshielded. It will likely appear as a multiplet due to coupling with H-2 (meta) and H-5 (ortho).

-

H-5: This proton is ortho to the fluorine atom and will appear as a triplet due to coupling with H-6 (ortho) and the fluorine atom.

-

-

Acetyl Protons: The three protons of the acetyl methyl group are equivalent and will appear as a sharp singlet around 2.6 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be influenced by the nature of the substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~195 - 200 | Acetyl Carbonyl (C=O) |

| ~165 - 170 | Carboxyl Carbonyl (C=O) |

| ~160 - 165 (d, ¹JCF) | C-4 (C-F) |

| ~135 - 140 | C-1 |

| ~130 - 135 (d) | C-3 |

| ~125 - 130 (d) | C-5 |

| ~120 - 125 (d) | C-6 |

| ~115 - 120 (d) | C-2 |

| ~25 - 30 | Acetyl methyl (-CH₃) |

Interpretation:

-

Carbonyl Carbons: The two carbonyl carbons will appear at the most downfield chemical shifts. The acetyl carbonyl is typically found in the 195-200 ppm range, while the carboxylic acid carbonyl will be around 165-170 ppm.

-

Aromatic Carbons: The aromatic carbons will resonate between 115 and 165 ppm.

-

C-4: The carbon directly bonded to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF) and will be significantly deshielded.

-

The other aromatic carbons will also exhibit smaller carbon-fluorine couplings (²JCF, ³JCF, ⁴JCF), which can aid in their assignment.

-

-

Acetyl Methyl Carbon: The methyl carbon of the acetyl group will appear at the most upfield region, typically between 25 and 30 ppm.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. For this compound, a single resonance is expected.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ -110 to -120 | Multiplet |

Interpretation:

-

The chemical shift of the fluorine atom is sensitive to its electronic environment. For a fluorine atom on a benzene ring with electron-withdrawing groups, a chemical shift in the range of -110 to -120 ppm (relative to CFCl₃) is anticipated.

-

The signal will likely be a multiplet due to coupling with the ortho (H-5) and meta (H-2) protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of the carboxylic acid, ketone, and aromatic functionalities.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1680 | Strong | C=O stretch (Acetyl group) |

| ~1600, ~1475 | Medium | C=C stretch (Aromatic ring) |

| ~1250 | Strong | C-O stretch (Carboxylic acid) |

| ~1100 | Strong | C-F stretch |

| ~800-900 | Medium-Strong | C-H bend (Aromatic out-of-plane) |

Interpretation:

-

O-H Stretch: A very broad absorption band in the 2500-3300 cm⁻¹ region is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.

-

C=O Stretches: Two distinct and strong carbonyl stretching bands are expected. The carboxylic acid C=O stretch will appear around 1700 cm⁻¹, while the acetyl C=O stretch will be at a slightly lower wavenumber, around 1680 cm⁻¹, due to conjugation with the aromatic ring.

-

Aromatic C=C Stretches: Absorptions in the 1475-1600 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the benzene ring.

-

C-F Stretch: A strong band around 1100 cm⁻¹ is characteristic of the C-F stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 182 | Molecular ion [M]⁺ |

| 167 | [M - CH₃]⁺ |

| 139 | [M - COCH₃]⁺ |

| 123 | [M - COOH - H₂O]⁺ |

| 95 | [C₆H₄F]⁺ |

Interpretation:

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound (182.15 g/mol ).

-

Fragmentation Pattern: Common fragmentation pathways for this molecule would include the loss of the acetyl methyl group (m/z 167), the entire acetyl group (m/z 139), and the carboxylic acid group.

Experimental Protocols for Spectroscopic Analysis

To obtain high-quality spectroscopic data for this compound, the following experimental procedures are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the spectrum using a fluorine-specific probe or by tuning a broadband probe to the fluorine frequency.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Figure 2: General workflow for NMR spectroscopic analysis.

IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: Perform a background subtraction and identify the characteristic absorption bands.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By understanding the expected ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data, researchers can confidently identify and characterize this important synthetic building block. The provided experimental protocols offer a standardized approach to obtaining high-quality spectral data for this and similar compounds.

References

A Strategic Approach to the Multi-Step Synthesis of 3-Acetyl-4-fluorobenzoic Acid from Fluorobenzene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetyl-4-fluorobenzoic acid is a valuable fluorinated aromatic building block, sought after in medicinal chemistry and materials science for its utility in synthesizing more complex molecular architectures. The presence of three distinct functional groups—a carboxylic acid, a ketone, and a fluorine atom—provides multiple points for chemical modification. The fluorine substituent, in particular, can significantly influence a compound's metabolic stability, acidity, and binding properties, making it a crucial feature in modern drug design.[1] This guide provides a comprehensive, technically-grounded pathway for the synthesis of this compound, commencing with the readily available starting material, fluorobenzene. The proposed synthetic route is a multi-step process necessitated by the directing effects of the substituents on the aromatic ring. It involves an initial Friedel-Crafts acylation, followed by a haloform oxidation, esterification to protect the resulting carboxylic acid, a second regioselective Friedel-Crafts acylation, and a final deprotection step. Each stage is detailed with mechanistic insights, step-by-step protocols, and critical process parameters, offering a complete blueprint for laboratory execution.

Strategic Overview: A Multi-Step Synthetic Pathway

The direct synthesis of this compound from fluorobenzene is not feasible in a single step due to the challenges in controlling regiochemistry. A logical and strategic multi-step approach is required. The pathway outlined in this guide has been designed to maximize yield and purity by carefully controlling the introduction of each functional group based on established principles of electrophilic aromatic substitution.

The overall transformation is dissected into three primary stages:

-

Part I & II: Synthesis of the key intermediate, 4-fluorobenzoic acid, from fluorobenzene. This is achieved via the synthesis of 4-fluoroacetophenone, followed by its oxidation.

-

Part III: Introduction of the acetyl group at the C-3 position. This critical stage involves protecting the carboxylic acid, performing a regioselective Friedel-Crafts acylation, and subsequent deprotection to yield the final product.

Caption: Overall synthetic workflow from fluorobenzene to this compound.

Part I: Synthesis of 4-Fluoroacetophenone via Friedel-Crafts Acylation

The initial step involves the introduction of an acetyl group to the fluorobenzene ring. This is a classic Friedel-Crafts acylation, an electrophilic aromatic substitution reaction.[2]

Causality and Regioselectivity

The fluorine atom on the benzene ring is an ortho, para-directing group due to its ability to donate electron density via resonance, which stabilizes the arenium ion intermediate. However, the acylation occurs predominantly at the para position to yield 4-fluoroacetophenone. This high regioselectivity is attributed to steric hindrance; the bulky acylium ion intermediate experiences significantly less spatial repulsion at the para position compared to the ortho position, which is adjacent to the fluorine atom.[3]

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from established procedures for the acylation of fluorobenzene.[4][5]

-

Setup: To a 500 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl gas), add anhydrous aluminum chloride (AlCl₃) (1.5 mol).

-

Reagent Addition: Cool the flask in an ice-water bath. Cautiously add fluorobenzene (1.0 mol) to the flask with stirring.

-

Acylation: Slowly add acetyl chloride (1.05 mol) dropwise from the dropping funnel over a period of 1 hour, ensuring the internal temperature is maintained between 30-35°C. Gentle cooling may be required.[5]

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to 50-60°C. Maintain this temperature with stirring for 1 hour to ensure the reaction goes to completion.[5]

-

Work-up: Cool the reaction mixture back to room temperature and then very slowly and cautiously pour it onto 500 g of crushed ice. This will hydrolyze the aluminum chloride complex and should be done in a well-ventilated fume hood.

-

Extraction: Transfer the heterogeneous mixture to a separatory funnel. Extract the aqueous layer three times with 200 mL portions of methylene chloride.[4]

-

Washing: Combine the organic extracts and wash them sequentially with 200 mL of deionized water, 200 mL of 5% sodium bicarbonate solution, and finally with 200 mL of brine.

-

Drying and Isolation: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation under reduced pressure to yield the crude 4-fluoroacetophenone.[4]

-

Purification: The product can be further purified by vacuum distillation to achieve high purity.

| Parameter | Value | Reference |

| Catalyst | Aluminum Chloride (AlCl₃) | [5] |

| Acylating Agent | Acetyl Chloride | [5] |

| Solvent | None (Fluorobenzene as reactant) | [5] |

| Temperature | 30-60°C | [5] |

| Reaction Time | ~2 hours | [5] |

| Typical Yield | >90% | [4] |

Part II: Oxidation of 4-Fluoroacetophenone to 4-Fluorobenzoic Acid

The conversion of the methyl ketone group of 4-fluoroacetophenone into a carboxylic acid is a critical oxidation step. The haloform reaction, using a hypochlorite solution, is a highly effective method for this transformation. This reaction is specific to methyl ketones and proceeds under basic conditions to yield a carboxylate, which is then protonated.

Experimental Protocol: Haloform Oxidation

This protocol is based on the oxidation of a similar substrate, 3-bromo-4-fluoroacetophenone, using sodium hypochlorite.[5]

-

Preparation: In a 2 L beaker, add the crude 4-fluoroacetophenone (1.0 mol, still moist from the previous step is acceptable) to 1.7 L of technical-grade sodium hypochlorite solution (chlorine liquor).

-

Reaction: Stir the mixture at room temperature for 1 hour. The reaction is exothermic; maintain the temperature with occasional cooling. After the initial hour, slowly warm the mixture to approximately 65°C and hold for an additional hour.[5]

-

Work-up: Cool the reaction mixture to room temperature. The byproduct, chloroform, may separate and can be removed.

-

Quenching: Add technical sodium bisulfite solution to the clear solution to destroy any excess hypochlorite.

-

Precipitation: Acidify the solution to a pH of 2 by the slow addition of concentrated hydrochloric acid. This will precipitate the 4-fluorobenzoic acid.

-

Isolation: Filter the precipitated white solid using a Büchner funnel and wash thoroughly with cold water.

-

Drying: Dry the product in a vacuum oven to yield pure 4-fluorobenzoic acid.

| Parameter | Value | Reference |

| Oxidizing Agent | Sodium Hypochlorite (NaOCl) | [5] |

| Solvent | Water | [5] |

| Temperature | Room Temperature to 65°C | [5] |

| Reaction Time | ~2 hours | [5] |

| Typical Yield | ~85-90% | [5] |

Part III: Regioselective Acetylation of 4-Fluorobenzoic Acid

Directly acylating 4-fluorobenzoic acid is challenging because both the fluorine and the carboxylic acid groups are electron-withdrawing, deactivating the ring towards further electrophilic substitution.[1] To overcome this, a protection-acylation-deprotection strategy is employed.

Caption: Workflow for the introduction of the C-3 acetyl group.

Step 3a: Protection via Fischer Esterification

The carboxylic acid is first converted to its methyl ester to reduce its deactivating effect.

-

Protocol:

-

In a round-bottom flask, suspend 4-fluorobenzoic acid (1.0 mol) in methanol (5.0 mol).

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.2 mol) as a catalyst.

-

Reflux the mixture for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

After cooling, remove the excess methanol via rotary evaporation.

-

Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-fluorobenzoate.[6]

-

Step 3b: Regioselective Friedel-Crafts Acylation

This is the key step where the final acetyl group is introduced. The regiochemistry is controlled by the directing effects of the existing substituents. The fluorine atom is an ortho, para-director, while the methyl ester group is a meta-director. Both groups cooperatively direct the incoming electrophile (the acylium ion) to the position ortho to the fluorine and meta to the ester—the C-3 position.

-

Protocol:

-

Follow the general procedure for Friedel-Crafts acylation as described in Part I.

-

Use methyl 4-fluorobenzoate (1.0 mol) as the substrate.

-

Use acetyl chloride (1.1 mol) and aluminum chloride (1.5 mol) in a suitable solvent like dichloromethane or nitrobenzene.

-

The reaction will yield methyl 3-acetyl-4-fluorobenzoate. Isolate the product using a similar aqueous work-up and extraction procedure.

-

Step 3c: Deprotection via Ester Hydrolysis

The final step is to hydrolyze the methyl ester back to the carboxylic acid.

-

Protocol:

-

Dissolve the methyl 3-acetyl-4-fluorobenzoate (1.0 mol) in a mixture of methanol and water.

-

Add sodium hydroxide (2.5 mol) and reflux the mixture for 2-3 hours until TLC indicates the disappearance of the starting material.[6]

-

Cool the reaction mixture and remove the methanol via rotary evaporation.

-

Dilute the remaining aqueous solution with water and wash with ether to remove any non-acidic impurities.

-

Acidify the aqueous layer with concentrated HCl until the pH is ~2.

-

The final product, this compound, will precipitate out. Filter the solid, wash with cold water, and dry under vacuum.

-

Safety and Handling

-

Fluorobenzene: Flammable liquid and vapor. Handle in a well-ventilated fume hood.

-

Aluminum Chloride (Anhydrous): Reacts violently with water. Causes severe skin burns and eye damage. Handle with extreme care in a dry environment.

-

Acetyl Chloride: Flammable liquid. Reacts violently with water, releasing corrosive HCl gas. Causes severe burns.

-

Sodium Hypochlorite: Corrosive. Releases toxic chlorine gas upon contact with acids.

-

Strong Acids (HCl, H₂SO₄): Corrosive and cause severe burns. Always add acid to water, never the reverse.

Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. All reactions should be conducted in a certified chemical fume hood.

Conclusion

The synthesis of this compound from fluorobenzene is a strategically demanding but achievable process for the skilled organic chemist. The presented multi-step pathway, leveraging fundamental reactions such as Friedel-Crafts acylation and haloform oxidation, along with a crucial protection-deprotection sequence, provides a robust framework for its successful preparation. The key to this synthesis lies in understanding and exploiting the directing effects of the substituents on the aromatic ring to achieve the desired regiochemistry. This guide offers the necessary theoretical foundation and practical protocols to empower researchers in producing this valuable building block for applications in drug discovery and advanced material synthesis.

References

- Vulcanchem. (n.d.). 2-Acetyl-4-fluorobenzoic acid.

- Benchchem. (n.d.). 2-Acetyl-4-fluorobenzoic Acid | CAS 1334325-35-7.

- Metzger, A., et al. (2013). Synthesis of 4-Fluoroacetophenone. Organic Syntheses, 90, 285-295.

- Benchchem. (n.d.). Identifying side products in Friedel-Crafts acylation of fluorobenzene.

- ChemicalBook. (n.d.). 4-Fluoroacetophenone | 403-42-9.

- Wang, L., et al. (2007). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates.

- CN101462931A. (2009). Method for acylating fluorobenzene.

- PrepChem. (n.d.). Synthesis of p-fluoroacetophenone.

- ResearchGate. (n.d.). Friedel-Craft's acylation of fluorobenzene and 1-benzoylpiperidine-4-carbonyl chloride (4c).

- CHEMISTRY FOR NEET. (2021). How to convert acetyl group as a substituent to carboxylic acid group?.

- CN107141212B. (2019). Preparation method of 2-chloro-4'-fluoroacetophenone.

- CN113248354A. (2021). Synthetic method of fluoroacetophenone.

- US3954854A. (1976). Method for producing 3-bromo-4-fluoro-benzoic acid.

- ChemicalBook. (n.d.). 4-acetyl-2-fluorobenzoic acid synthesis.

- Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And.

- Wikipedia. (n.d.). Friedel–Crafts reaction.

- Benchchem. (n.d.). Application Note: Synthesis of 4-Fluorobenzoic Acid via Oxidation of 4-Fluorobenzaldehyde.

- PubMed. (2001). Aerobic biotransformation of 4-fluorocinnamic acid to 4-fluorobenzoic acid. Applied Microbiology and Biotechnology, 57(1-2), 149-154.

- Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID.

- CN104447213A. (2015). Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.

- ChemScene. (n.d.). 2-Acetyl-4-fluorobenzoic acid.

- ChemicalBook. (n.d.). 3-Fluoro-4-hydroxybenzoic acid synthesis.

- Global Scientific Journal. (2019). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. 7(9).

- US4393232A. (1983). Preparation of 3-bromo-4-fluoro-benzoic acid.

- NIH. (2008). 3-Fluorobenzoic acid–4-acetylpyridine (1/1) at 100 K. Acta Crystallographica Section E, 64(Pt 11), o2179.

- Sigma-Aldrich. (n.d.). 3-Acetoxy-4-fluorobenzoic acid.

- ResearchGate. (n.d.). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides.

- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- Benchchem. (n.d.). A Comprehensive Technical Guide to 4-Fluorobenzoic Acid for Researchers and Drug Development Professionals.

- Leah4Sci. (2019).

- YouTube. (2019).

- ResearchGate. (n.d.). A Convenient Procedure for Indirect Oxidation of Aromatic Methyl Groups to Aldehydes and Carboxylic Acids.

- PubChem. (n.d.). 3-(3-Acetylphenyl)-4-fluorobenzoic acid.

- ResearchGate. (n.d.). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential.

- YouTube. (2018).

- Wikipedia. (n.d.). 4-Fluorobenzoic acid.

- Chemistry LibreTexts. (2024). 16.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. DE3035355A1 - METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID - Google Patents [patents.google.com]

- 6. 2-Acetyl-4-fluorobenzoic acid () for sale [vulcanchem.com]

An In-Depth Technical Guide to the Synthesis of 3-Acetyl-4-fluorobenzoic Acid: Starting Materials and Strategic Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Acetyl-4-fluorobenzoic Acid

This compound is a valuable substituted aromatic carboxylic acid that serves as a key building block in the synthesis of a variety of pharmacologically active molecules and functional materials. Its unique trifunctional substitution pattern—a carboxylic acid, a ketone, and a fluorine atom—offers multiple points for chemical modification, making it a versatile intermediate in medicinal chemistry and materials science. This guide provides a comprehensive overview of the primary and alternative synthetic routes to this compound, with a focus on the selection of starting materials and the rationale behind the chosen synthetic strategies.

Primary Synthetic Pathway: A Two-Step Approach from 2-Fluorotoluene

The most direct and industrially scalable synthesis of this compound commences with the readily available starting material, 2-fluorotoluene. This pathway involves a two-step sequence: Friedel-Crafts acylation followed by oxidation of the methyl group.

Step 1: Friedel-Crafts Acylation of 2-Fluorotoluene

The initial step is the electrophilic aromatic substitution of 2-fluorotoluene with an acetylating agent, typically acetyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃)[1][2][3]. The reaction introduces an acetyl group onto the aromatic ring.

Mechanism and Regioselectivity: The regioselectivity of the Friedel-Crafts acylation is governed by the directing effects of the substituents on the aromatic ring. In 2-fluorotoluene, the methyl group is an activating, ortho-, para- director, while the fluorine atom is a deactivating, ortho-, para- director. The major product formed is 4-fluoro-3-methylacetophenone, where acylation occurs para to the activating methyl group and ortho to the fluorine atom. This outcome is favored due to the strong activating effect of the methyl group and steric hindrance at the positions ortho to both substituents.

Caption: Friedel-Crafts acylation of 2-fluorotoluene.

Experimental Protocol: Synthesis of 4-Fluoro-3-methylacetophenone

-

To a stirred and cooled (0 °C) suspension of anhydrous aluminum chloride (1.1 equivalents) in a suitable solvent such as dichloromethane, add acetyl chloride (1.1 equivalents) dropwise.

-

After the formation of the acylium ion complex, add 2-fluorotoluene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

The reaction is quenched by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid.

-

The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield 4-fluoro-3-methylacetophenone.

Step 2: Oxidation of 4-Fluoro-3-methylacetophenone

The second step involves the oxidation of the methyl ketone functionality of 4-fluoro-3-methylacetophenone to a carboxylic acid. The haloform reaction is a classic and efficient method for this transformation[4][5][6][7][8][9][10][11][12]. This reaction proceeds via the exhaustive halogenation of the methyl group of the ketone in the presence of a base, followed by cleavage of the resulting trihalomethyl ketone.

Mechanism of the Haloform Reaction: The reaction is initiated by the deprotonation of the α-carbon of the methyl ketone by a base (e.g., NaOH). The resulting enolate then attacks a halogen (e.g., from sodium hypochlorite, NaOCl), leading to α-halogenation. This process is repeated twice more to form a trihalomethyl ketone. The carbonyl carbon is then attacked by a hydroxide ion, leading to a tetrahedral intermediate. The trihalomethyl anion, a good leaving group, is subsequently eliminated, and a final proton transfer yields the carboxylate and a haloform (e.g., chloroform). Acidic workup then provides the desired carboxylic acid.

Caption: Oxidation via the Haloform reaction.

Experimental Protocol: Synthesis of this compound via Haloform Reaction

-

In a round-bottom flask, dissolve 4-fluoro-3-methylacetophenone (1.0 equivalent) in a suitable solvent like dioxane or THF.

-

Add an aqueous solution of sodium hydroxide.

-

Slowly add a solution of sodium hypochlorite (bleach) to the vigorously stirred mixture.

-

The reaction mixture is typically heated to facilitate the reaction.

-

After the reaction is complete (monitored by TLC), the excess oxidant is quenched with a reducing agent like sodium sulfite.

-

The mixture is cooled, and any unreacted starting material and the chloroform byproduct are removed by extraction with a suitable organic solvent.

-

The aqueous layer is then acidified with a strong acid (e.g., HCl) to precipitate the this compound.

-

The solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Alternative Synthetic Strategies

While the two-step synthesis from 2-fluorotoluene is the most common, alternative routes utilizing different starting materials and synthetic methodologies are also viable. These can be particularly useful if the primary starting materials are unavailable or if different substitution patterns are desired.

Alternative 1: Grignard-based Synthesis

A Grignard-based approach can be envisioned starting from a suitably substituted brominated fluorobenzoic acid derivative.

Proposed Route:

-

Starting Material: 3-Bromo-4-fluorobenzoic acid. This can be prepared from 4-fluorobenzoic acid via bromination.

-

Protection: The carboxylic acid group needs to be protected, for instance, as an ester (e.g., methyl or ethyl ester), to prevent it from reacting with the Grignard reagent.

-

Grignard Formation: The bromo-ester is then reacted with magnesium metal in an ethereal solvent to form the corresponding Grignard reagent[13][14].

-

Acylation: The Grignard reagent is then reacted with an acetylating agent that can introduce the acetyl group. A Weinreb amide of acetic acid (N-methoxy-N-methylacetamide) is an excellent choice as it generally avoids the over-addition that can occur with acyl chlorides or esters.

-